molecular formula C18H18ClFN2O2 B5905260 2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide

2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide

Numéro de catalogue B5905260
Poids moléculaire: 348.8 g/mol
Clé InChI: HFGIZWVHLFYVSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as ABT-263, and it has been studied extensively for its ability to induce apoptosis in cancer cells.

Mécanisme D'action

ABT-263 binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells. This mechanism of action has been extensively studied and has led to the development of other Bcl-2 family inhibitors.
Biochemical and Physiological Effects:
ABT-263 has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, ABT-263 has also been reported to cause thrombocytopenia, a decrease in platelet count, which limits its clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

ABT-263 is a potent inhibitor of Bcl-2 family proteins and has been extensively studied in preclinical models of cancer. Its mechanism of action has been well characterized, making it a valuable tool for studying apoptosis in cancer cells. However, its limitations include its potential toxicity and the development of resistance to the drug in cancer cells.

Orientations Futures

Future research on ABT-263 could focus on developing more potent and selective inhibitors of Bcl-2 family proteins. This could lead to the development of more effective cancer therapies with fewer side effects. Other future directions could include studying the role of Bcl-2 family proteins in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, research could focus on identifying biomarkers that predict response to ABT-263 and other Bcl-2 family inhibitors.

Méthodes De Synthèse

The synthesis of ABT-263 involves several steps, including the reaction of 4-fluorobenzylamine with 2-chloronicotinoyl chloride to form 2-chloro-N-(4-fluorobenzyl)isonicotinamide. The resulting compound is then reacted with tetrahydrofuran-2-ylmethylamine to form 2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

ABT-263 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-263 has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been tested in clinical trials for the treatment of lymphoma and leukemia.

Propriétés

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-17-10-14(7-8-21-17)18(23)22(12-16-2-1-9-24-16)11-13-3-5-15(20)6-4-13/h3-8,10,16H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGIZWVHLFYVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.